4-Benzyloxy-2-piperidine-1-yl-pyrimidine-5-boronic acid pinacol ester
Overview
Description
4-Benzyloxy-2-piperidine-1-yl-pyrimidine-5-boronic acid pinacol ester is a useful research compound. Its molecular formula is C22H30BN3O3 and its molecular weight is 395.3 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of the 4-Benzyloxy-2-piperidine-1-yl-pyrimidine-5-boronic acid pinacol ester is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The this compound participates in the SM coupling reaction, which involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the organoboron group of the this compound is transferred from boron to palladium .
Biochemical Pathways
The this compound affects the SM coupling pathway, leading to the formation of carbon–carbon bonds . The downstream effect of this pathway is the creation of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It is known that the compound is relatively stable and readily prepared . Its ADME properties and their impact on bioavailability are currently unknown.
Result of Action
The molecular and cellular effects of the this compound’s action are the formation of new carbon–carbon bonds via the SM coupling reaction . This results in the creation of chemically differentiated fragments .
Action Environment
The action of the this compound is influenced by environmental factors such as pH. For instance, the rate of hydrolysis of boronic pinacol esters, a class of compounds to which the this compound belongs, is considerably accelerated at physiological pH . Therefore, these environmental factors can influence the compound’s action, efficacy, and stability .
Properties
IUPAC Name |
4-phenylmethoxy-2-piperidin-1-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30BN3O3/c1-21(2)22(3,4)29-23(28-21)18-15-24-20(26-13-9-6-10-14-26)25-19(18)27-16-17-11-7-5-8-12-17/h5,7-8,11-12,15H,6,9-10,13-14,16H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBLLWMKVHJIABN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2OCC3=CC=CC=C3)N4CCCCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30BN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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